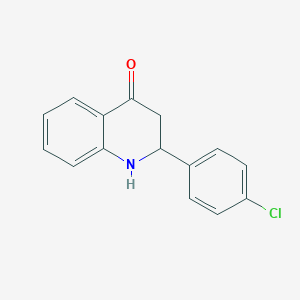

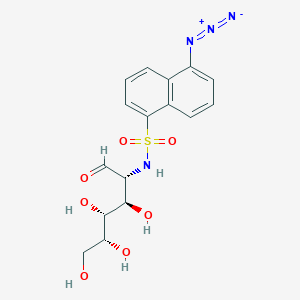

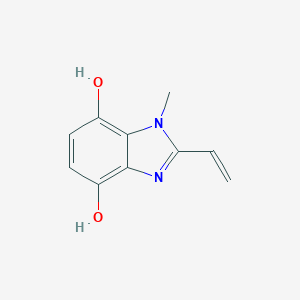

![molecular formula C14H10Cl2N2 B127031 2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole CAS No. 154660-96-5](/img/structure/B127031.png)

2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole is a derivative of the benzo[d]imidazole class of compounds, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was achieved through cyclization, N-alkylation, hydrolyzation, and chlorination, starting from o-phenylenediamine and ethyl acetoacetate . Similarly, 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole was synthesized by the condensation of o-phenylenediamine with p-thiomethyl benzaldehyde . These methods could be adapted for the synthesis of 2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole by using the appropriate dichlorobenzyl component.

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the structure of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole was confirmed by single-crystal X-ray diffraction data . The crystal structure of 2-(2-aminophenyl) Benz imidazole was also determined using X-ray single-crystal structural analysis . These techniques would be essential in confirming the molecular structure of 2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole.

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which can modify their chemical properties and biological activities. The reactivity of these compounds can be influenced by the substituents on the benzene and imidazole rings. The presence of electron-withdrawing groups, such as chloro substituents in 2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole, could affect its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Theoretical calculations, including density functional theory (DFT), can predict these properties and provide insights into the energetic behavior of these compounds in different solvent media . Additionally, the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) analysis can give information about the electronic distribution and potential reactivity of the molecule .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research by Rashid, Husain, and Mishra (2012) involved the synthesis of benzimidazoles bearing oxadiazole nucleus, showing significant to good anticancer activity. Specifically, a compound closely related to 2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole demonstrated substantial growth inhibition activity in cancer cell lines (Rashid, Husain, & Mishra, 2012).

Antimicrobial Activity

A study by Reddy and Reddy (2010) focused on synthesizing novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which exhibited comparable antibacterial activity to standard drugs like Streptomycin and Benzyl penicillin, as well as antifungal activity against Fluconazole (Reddy & Reddy, 2010).

Anti-inflammatory and Antioxidant Agents

Shankar et al. (2017) synthesized a series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs, evaluating them for anti-inflammatory and antioxidant activities. They found that some compounds, particularly 3i, exhibited potent anti-inflammatory activity, surpassing standard Ibuprofen (Shankar et al., 2017).

Corrosion Inhibition

Chaouiki et al. (2020) investigated the corrosion inhibiting properties of benzimidazole derivatives for mild steel in HCl solution. Their results showed excellent anticorrosion capacity, with one chloride substituted benzimidazole achieving up to 93% inhibition efficiency (Chaouiki et al., 2020).

Al3+ Ion Recognition

Jeyanthi, Iniya, Krishnaveni, and Chellappa (2013) developed an efficient ratiometric chemosensor based on a simple benzimidazole platform for selective sensing of Al3+ ions in aqueous DMSO (Jeyanthi et al., 2013).

Safety And Hazards

Direcciones Futuras

Imidazole and benzimidazole rings are being widely explored and utilized by the pharmaceutical industry for drug discovery. Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

Propiedades

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2/c15-10-6-5-9(11(16)8-10)7-14-17-12-3-1-2-4-13(12)18-14/h1-6,8H,7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHHDYNKEHASLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366569 |

Source

|

| Record name | 2-[(2,4-Dichlorophenyl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole | |

CAS RN |

154660-96-5 |

Source

|

| Record name | 2-[(2,4-Dichlorophenyl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

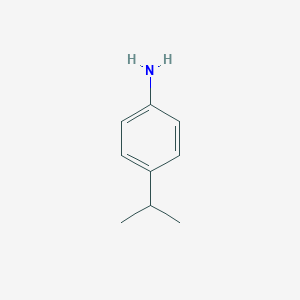

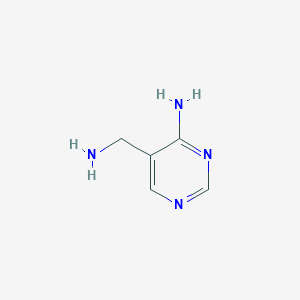

![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)

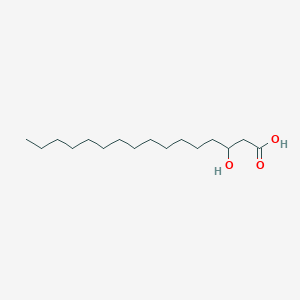

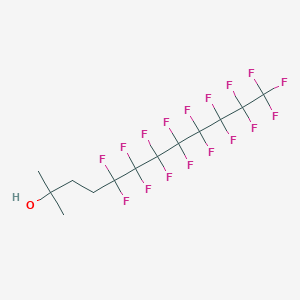

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)

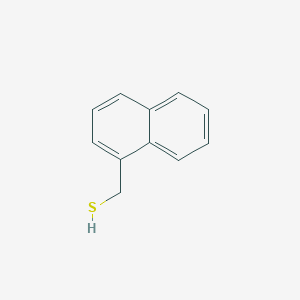

![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)

![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)

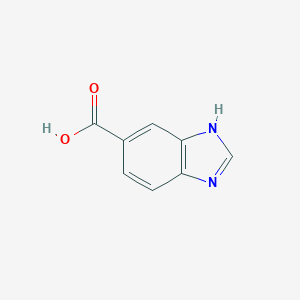

![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)